molecular formula C22H37F3N5O15P B6295445 (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate CAS No. 2022956-57-4

(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate

Cat. No.: B6295445
CAS No.: 2022956-57-4
M. Wt: 699.5 g/mol
InChI Key: VOVARWKFHRHPTA-FDSVLYOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate is a synthetic peptide fragment derived from the tau protein. Tau proteins are associated with microtubule stabilization in neurons and are implicated in neurodegenerative diseases such as Alzheimer’s disease. This specific peptide fragment is phosphorylated at serine residues, which is crucial for its biological activity and interaction with antibodies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection and Coupling: The N-terminal protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

    Phosphorylation: Specific serine residues are phosphorylated using phosphoramidite chemistry.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The process is optimized to ensure high yield and purity, which is critical for its application in research and therapeutic settings.

Chemical Reactions Analysis

Types of Reactions

    Phosphorylation: The serine residues undergo phosphorylation, which is essential for the peptide’s biological function.

    Deprotection: Removal of protecting groups from amino acids during synthesis.

    Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Activating Agents: HBTU, DIC

    Phosphorylation Reagents: Phosphoramidite

    Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products

The major product is the fully synthesized and phosphorylated (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate, which is then purified to remove any side products or impurities.

Scientific Research Applications

Chemistry

In chemistry, this peptide is used to study phosphorylation and its effects on protein structure and function. It serves as a model compound for understanding peptide synthesis and modification.

Biology

In biological research, the peptide is used to investigate the role of tau phosphorylation in neurodegenerative diseases. It helps in studying the interaction between tau proteins and microtubules, as well as the formation of neurofibrillary tangles.

Medicine

Medically, this peptide is used in the development of diagnostic tools and therapeutic strategies for Alzheimer’s disease. It aids in the creation of antibodies that specifically target phosphorylated tau proteins.

Industry

In the pharmaceutical industry, this peptide is used in drug development and screening assays. It helps in identifying compounds that can modulate tau phosphorylation and aggregation.

Mechanism of Action

The mechanism of action of (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate involves its interaction with antibodies that recognize phosphorylated tau proteins. The phosphorylation at serine residues is crucial for this interaction. The peptide mimics the phosphorylated tau protein, allowing researchers to study the binding and inhibition of tau aggregation, which is a hallmark of Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

  • (Ser(PO3H2)262)-Tau Peptide (202-208)
  • (Ser(PO3H2)262)-Tau Peptide (396-404)
  • (Ser(PO3H2)262)-Tau Peptide (422-432)

Uniqueness

(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate is unique due to its specific phosphorylation pattern and sequence. This makes it particularly useful for studying the phosphorylation-dependent interactions of tau proteins. Its ability to block antibodies specific to phosphorylated tau provides a valuable tool for research into neurodegenerative diseases.

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N5O13P.C2HF3O2/c1-4-9(2)15(21)18(31)22-7-13(27)23-12(8-38-39(35,36)37)17(30)25-16(10(3)26)19(32)24-11(20(33)34)5-6-14(28)29;3-2(4,5)1(6)7/h9-12,15-16,26H,4-8,21H2,1-3H3,(H,22,31)(H,23,27)(H,24,32)(H,25,30)(H,28,29)(H,33,34)(H2,35,36,37);(H,6,7)/t9-,10+,11-,12-,15-,16-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVARWKFHRHPTA-FDSVLYOWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37F3N5O15P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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